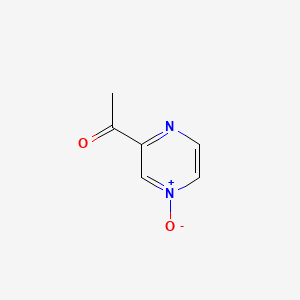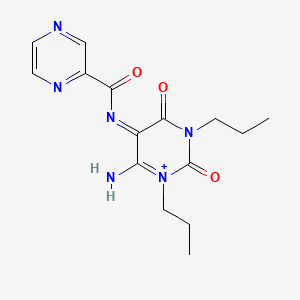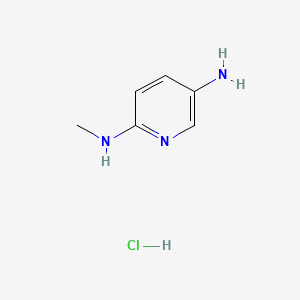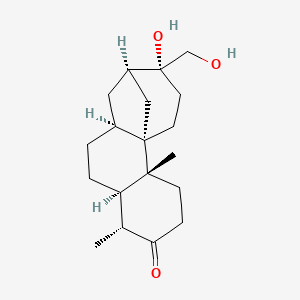
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine and has a molecular formula of C11H21NO2.
Mécanisme D'action
The mechanism of action of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is not fully understood. However, studies have shown that this compound has potent anti-inflammatory and antibacterial properties. It has been suggested that it works by inhibiting the activity of enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI). One potential direction is the further exploration of its potential applications in the treatment of cancer and other diseases. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the mechanism of action of this compound could be further elucidated to better understand its potential therapeutic effects. Finally, the development of more soluble derivatives of this compound could expand its potential applications in various fields.
Conclusion:
In conclusion, 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, inflammation, and bacterial infections make it an important compound for further study. While there are limitations to its use in lab experiments, its high purity and stability make it a cost-effective option for researchers. With continued research, this compound could have significant implications for various fields.
Méthodes De Synthèse
The synthesis of 2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with isopropylamine. This reaction yields the desired compound in high yields and purity. Other methods include the reaction of (3R,4S)-3,4-bis(isopropyl)-2-oxoazetidine-1-carboxylic acid with other amines such as ethylamine or propylamine.
Applications De Recherche Scientifique
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
122717-18-4 |
|---|---|
Nom du produit |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.241 |
Nom IUPAC |
(3R,4S)-3,4-di(propan-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11)/t7-,8+/m1/s1 |
Clé InChI |
XJFQQFGNDCJIHV-SFYZADRCSA-N |
SMILES |
CC(C)C1C(NC1=O)C(C)C |
Synonymes |
2-Azetidinone,3,4-bis(1-methylethyl)-,(3R,4S)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)


![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
![5,10-Dihydrodipyrazino[2,3-b:2',3'-e]pyrazine](/img/structure/B568492.png)
![2-Methyl-6,8-dihydroimidazo[4,5-g][1,3]benzothiazole-7-thione](/img/structure/B568494.png)




![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)